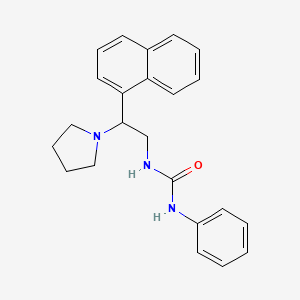

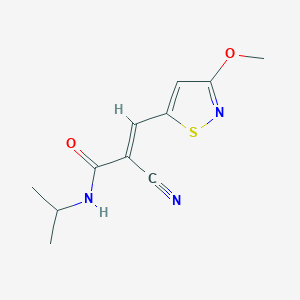

1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives has been reported. For instance, the synthesis of 1-phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols involves the introduction of substituents at the phenylsulfinyl moiety and variations in the substitution pattern at the naphthalene core . Another study describes the one-pot synthesis of 4-aryl-2-naphthalen-2-yl-5H-indeno[1,2-b]pyridin-5-ones using thiourea dioxide as an efficient and reusable organocatalyst . These methods could potentially be adapted for the synthesis of 1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea by incorporating the appropriate pyrrolidine and phenylurea components.

Molecular Structure Analysis

The molecular structure of a related compound, 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide, has been characterized by X-ray diffraction, revealing that two molecules form a dimer through a pair of N–H…O hydrogen bonds . This suggests that the compound of interest may also exhibit hydrogen bonding, which could influence its molecular conformation and interactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea. However, the synthesis and reactivity of naphthalene and pyrrolidine derivatives, such as the preparation of 2-(pyrrolidin-1-yl)-1,4-naphthoquinone and its phenylsulfanyl derivative, indicate that these moieties can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. Nonetheless, the characterization of similar compounds, such as the thiazolo[3,2-a]pyrimidine derivatives, which were characterized by spectroscopic techniques like NMR and FT-IR, suggests that similar analytical methods could be employed to determine the properties of 1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea .

Scientific Research Applications

Antiviral Activities

1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea and related compounds have been studied for their potential antiviral activities. Research has shown that certain derivatives of this compound exhibit promising activity against the H5N1 avian influenza virus. This was determined through TC50 and ED50 measurements and confirmed by plaque reduction assays on MDCK cells (Flefel et al., 2014).

Chemosensors for Metal Ions

Compounds related to 1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea have been synthesized and characterized for their ability to act as chemosensors for transition metal ions. These ligands have demonstrated significant selectivity towards Cu2+ ions in methanol or methanol-water mixtures, with changes in color indicating the presence of specific metal ions (Gosavi-Mirkute et al., 2017).

Conducting Polymers

Derivatives of 1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea have been used in the synthesis of conducting polymers. These polymers, formed through electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, exhibit low oxidation potentials and high stability in their conducting form, making them of interest for applications in electronic devices (Sotzing et al., 1996).

Polymer Light-Emitting Diodes

Novel organic compounds structurally related to 1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea have been synthesized and utilized as ancillary ligands in heteroleptic iridium(III) complexes. These complexes exhibit high thermal stability and have been used in polymer light-emitting diodes (PLEDs), showing good electroluminescence (EL) performance (Tang et al., 2014).

properties

IUPAC Name |

1-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c27-23(25-19-11-2-1-3-12-19)24-17-22(26-15-6-7-16-26)21-14-8-10-18-9-4-5-13-20(18)21/h1-5,8-14,22H,6-7,15-17H2,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNQTMOJYFSADF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)NC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[3-(3-cyanophenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2550553.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550558.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2550559.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide](/img/structure/B2550561.png)

![4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)

![5-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2550566.png)

methyl]piperazine](/img/structure/B2550570.png)

![(1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide](/img/structure/B2550575.png)